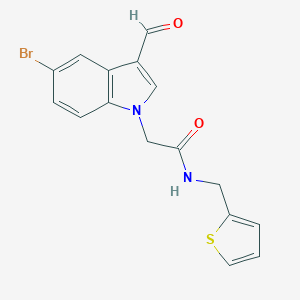
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as BRD7085, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can modulate the activity of various enzymes involved in cellular metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its potential toxicity, which could limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have greater efficacy and fewer side effects than 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Additionally, researchers could investigate the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential applications of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in other areas of medicine, such as the treatment of metabolic and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound with potential applications in cancer research and other areas of medicine. Its specificity for BRD4 and its anti-cancer and anti-inflammatory effects make it a promising candidate for further study. However, its potential toxicity and limitations for in vivo use highlight the need for further research and development.
Synthesemethoden
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-bromo-3-formylindole with thienylacetic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-thienylmethyl)amine to yield the final product.
Eigenschaften
Molekularformel |
C16H13BrN2O2S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
InChI-Schlüssel |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)